Blarcamesine
Overview
Description
Blarcamesine, also known by its development code ANAVEX2-73, is an experimental drug developed by Anavex Life Sciences. It is a small molecule that acts as an agonist at the sigma-1 receptor and muscarinic receptor. This compound is currently being investigated for its potential therapeutic effects in various neurodegenerative and neurodevelopmental disorders, including Alzheimer’s disease, Parkinson’s disease, Rett syndrome, epilepsy, amyotrophic lateral sclerosis, and stroke .
Preparation Methods
The synthesis of Blarcamesine involves several steps, starting with the preparation of the key intermediate, 1-(2,2-diphenyltetrahydro-3-furanyl)-N,N-dimethylmethanamine. The synthetic route typically includes the following steps:
Formation of the furan ring: This involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Introduction of the diphenyl groups: This step involves the addition of diphenyl groups to the furan ring.
Chemical Reactions Analysis
Blarcamesine undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may involve the formation of reactive oxygen species.
Reduction: The compound can also undergo reduction reactions, which may involve the addition of hydrogen atoms to the molecule.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Blarcamesine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a research tool to study the sigma-1 receptor and its role in various biochemical pathways.
Biology: The compound is used to investigate the molecular mechanisms underlying neurodegenerative and neurodevelopmental disorders.
Medicine: this compound is being investigated as a potential therapeutic agent for Alzheimer’s disease, Parkinson’s disease, Rett syndrome, epilepsy, amyotrophic lateral sclerosis, and stroke. .
Mechanism of Action
Blarcamesine exerts its effects by binding to the sigma-1 receptor and muscarinic receptor. The sigma-1 receptor is a chaperone protein located at the interface between the endoplasmic reticulum and mitochondria. Activation of the sigma-1 receptor by this compound leads to the modulation of various cellular pathways, including calcium signaling, oxidative stress response, and protein folding. This results in neuroprotective effects, such as the reduction of amyloid-beta accumulation and tau hyperphosphorylation, which are hallmarks of Alzheimer’s disease .
Comparison with Similar Compounds
Blarcamesine is unique in its dual action as an agonist at both the sigma-1 receptor and muscarinic receptor. Similar compounds include:
ANAVEX19-144: A positional isomer of this compound, but it is not as selective for the sigma-1 receptor.
Diazabicyclo[4.3.0]nonane derivatives: These compounds are also sigma receptor ligands and have been evaluated for their analgesic effects.
This compound’s uniqueness lies in its high selectivity for the sigma-1 receptor and its ability to modulate multiple cellular pathways, making it a promising candidate for the treatment of various neurodegenerative and neurodevelopmental disorders.
Properties
IUPAC Name |
1-(2,2-diphenyloxolan-3-yl)-N,N-dimethylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-20(2)15-18-13-14-21-19(18,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18H,13-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTHKNZTGGXFEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCOC1(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941344 | |
Record name | Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60941344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195615-83-9 | |
Record name | Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=195615-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Blarcamesine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195615839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Blarcamesine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05592 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60941344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BLARCAMESINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T210MMZ3F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.